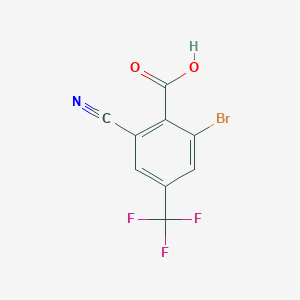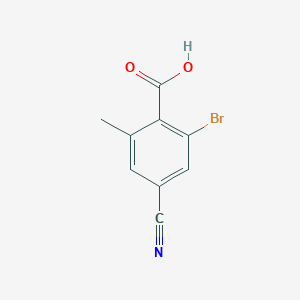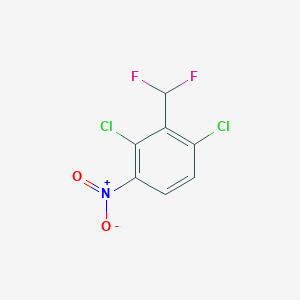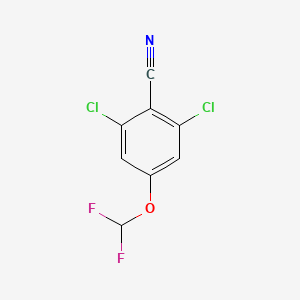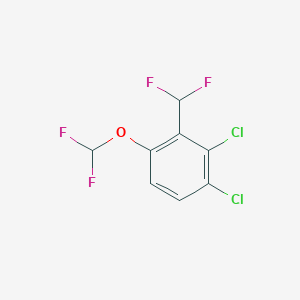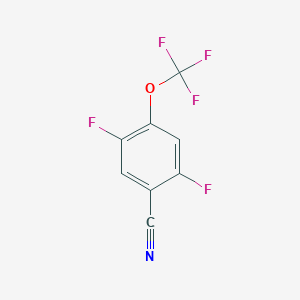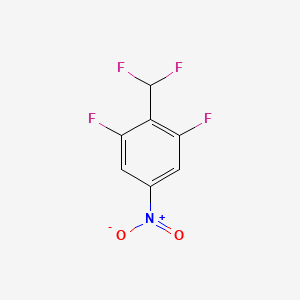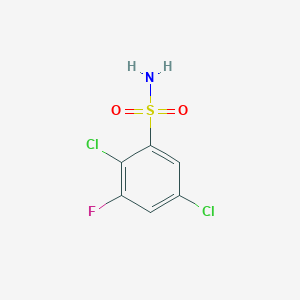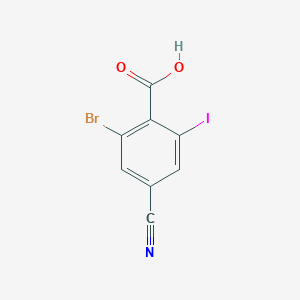![molecular formula C6H11Cl2F3N2 B1413372 [3-(Trifluorometil)biciclo[1.1.1]pentan-1-il]hidrazina dihidrocloruro CAS No. 1823931-68-5](/img/structure/B1413372.png)
[3-(Trifluorometil)biciclo[1.1.1]pentan-1-il]hidrazina dihidrocloruro
Descripción general
Descripción
“[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride” is a chemical compound. The IUPAC name for this compound is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine . It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4.
Molecular Structure Analysis
The molecular formula of this compound is C6H11Cl2F3N2 . It contains six carbon atoms, eleven hydrogen atoms, two chlorine atoms, three fluorine atoms, and two nitrogen atoms.Aplicaciones Científicas De Investigación
Varillas Moleculares en la Ciencia de Materiales
La estructura única de los derivados de biciclo[1.1.1]pentano (BCP), incluido nuestro compuesto de interés, les permite actuar como varillas moleculares. Estas varillas se pueden utilizar en la construcción de materiales complejos, proporcionando rigidez y arquitectura tridimensional esenciales para las propiedades de materiales avanzados .
Unidades de Enlace Supramoleculares
Los derivados de BCP sirven como unidades de enlace supramoleculares. Son integrales en la creación de estructuras grandes y complejas al unir unidades más pequeñas. Esta aplicación es crucial en el desarrollo de nuevos materiales con propiedades específicas y deseadas .
Cristales Líquidos
En el campo de la tecnología de cristales líquidos, los derivados de BCP, debido a sus propiedades geométricas y electrónicas, se utilizan para influir en el comportamiento y las propiedades de los cristales líquidos. Esto tiene implicaciones para las tecnologías de visualización y otras aplicaciones donde la orientación controlada de las moléculas es vital .
Sensores FRET
Los sensores de Transferencia de Energía de Resonancia de Fluorescencia (FRET) se benefician de la incorporación de derivados de BCP. Los atributos estructurales de estos compuestos pueden mejorar la sensibilidad y especificidad de los ensayos basados en FRET, que se utilizan ampliamente en la investigación bioquímica .
Marcos Metal-Orgánicos (MOF)
Los derivados de BCP se utilizan en la construcción de MOF, que son redes de coordinación con ligandos orgánicos que contienen nodos de iones metálicos. Estos marcos tienen una variedad de aplicaciones, incluido el almacenamiento de gases, la separación y la catálisis .
Bioisostero en el Descubrimiento de Fármacos
El motivo BCP ha surgido como un bioisostero valioso dentro del descubrimiento de fármacos. Puede reemplazar alquinos internos, grupos terc-butilo y arenos mono-sustituidos/1,4-disustituidos, lo que podría mejorar la solubilidad, la potencia y la estabilidad metabólica de las moléculas de fármacos .
Enfoques Sintéticos en Química Medicinal
Los bloques de construcción que contienen BCP, como nuestro compuesto, son importantes en la química medicinal. Se utilizan para crear varios derivados para el desarrollo de fármacos, ofreciendo una mejor solubilidad y una mejor estabilidad metabólica .
Análogos de Destinos Biológicamente Relevantes
El amplio alcance del sustrato y la tolerancia al grupo funcional del compuesto lo hacen adecuado para crear análogos de objetivos biológicamente relevantes como péptidos, nucleósidos y productos farmacéuticos, lo que es un aspecto fundamental de la investigación biomédica .
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with its targets via a radical chain reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Trifluoromethyl)bicyclo[11It’s known that the compound is a solid at room temperature and is soluble in appropriate solvents . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride. For instance, the compound should be handled in a well-ventilated laboratory environment to avoid exposure to skin, eyes, or respiratory tract . The compound’s stability may also be affected by factors such as temperature, pH, and light exposure.
Análisis Bioquímico
Biochemical Properties
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Cellular Effects
The effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. The compound’s hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the trifluoromethyl group can interact with hydrophobic regions of proteins, affecting their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity .
Transport and Distribution
Within cells and tissues, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells .
Subcellular Localization
The subcellular localization of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular regions can affect its activity and function, contributing to its overall biochemical effects .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2.2ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;;/h11H,1-3,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRLAJXLXETDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



